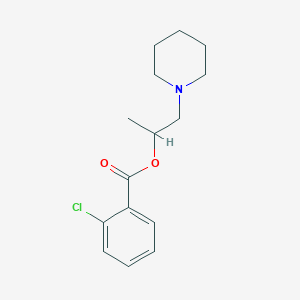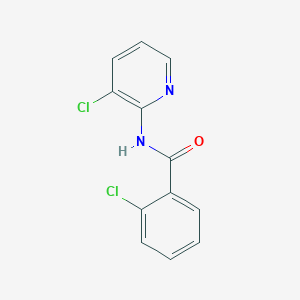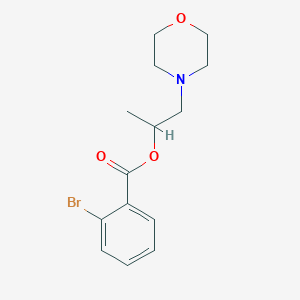![molecular formula C8H13N3O3S B295096 7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)
7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
The exact mechanism of action of 7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve immune function. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one in lab experiments is its high purity and yield. It is also relatively easy to synthesize using the optimized method. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one. One area of interest is its potential use as a pesticide in agriculture. Another area of interest is its potential use in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these and other areas.
Métodos De Síntesis
7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is synthesized using a multistep process involving the reaction of 2-amino-4-methylthiazole with formaldehyde and then with formic acid. The product is then treated with sodium nitrite and ammonium chloride to obtain the desired compound. This method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
The compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has shown promise as an anti-inflammatory and anti-tumor agent. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been investigated for its potential use in the production of polymers and other materials.
Propiedades
Fórmula molecular |
C8H13N3O3S |
|---|---|
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
7,7-bis(hydroxymethyl)-3-methyl-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C8H13N3O3S/c1-10-4-9-7-11(5-10)6(14)8(2-12,3-13)15-7/h12-13H,2-5H2,1H3 |
Clave InChI |
RPRRNSCTJBHMIV-UHFFFAOYSA-N |
SMILES |
CN1CN=C2N(C1)C(=O)C(S2)(CO)CO |
SMILES canónico |
CN1CN=C2N(C1)C(=O)C(S2)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295019.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B295021.png)
![3-[(diethylamino)methyl]-N,N-diethylbenzamide](/img/structure/B295024.png)
![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)






